Eltrombopag Ethyl Ester is derived from Eltrombopag, which is a small molecule thrombopoietin receptor agonist. The compound can be synthesized through various chemical processes that involve the modification of its precursor molecules. Eltrombopag itself is classified under the category of thrombopoietin receptor agonists, which stimulate platelet production in the bone marrow.
The synthesis of Eltrombopag Ethyl Ester involves several steps, typically including diazotization, coupling reactions, and hydrolysis.
The molecular formula of Eltrombopag Ethyl Ester is , with a molecular weight of approximately 470.52 g/mol. The structure consists of a biphenyl core substituted with various functional groups that contribute to its pharmacological activity.
The chemical reactions involved in synthesizing Eltrombopag Ethyl Ester are characterized by high selectivity and mild conditions, making them suitable for industrial applications:
These reactions are monitored using techniques such as thin-layer chromatography (TLC) to ensure completion and purity.
Eltrombopag Ethyl Ester acts by mimicking the action of thrombopoietin, a natural hormone that stimulates platelet production in the bone marrow. Upon administration, it binds to the thrombopoietin receptor on megakaryocytes (the cells responsible for producing platelets), leading to increased platelet production. This mechanism is crucial for patients suffering from conditions that cause low platelet counts.
Eltrombopag Ethyl Ester is utilized primarily in clinical settings for:
Eltrombopag ethyl ester (systematic name: ethyl (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate) is a structurally complex organic compound with significant pharmaceutical relevance. Its molecular formula is C₂₇H₂₆N₄O₄, corresponding to a molecular weight of 470.52 g/mol [1] [3] [5]. The compound features a distinctive (Z)-configuration at the hydrazone bridge, which is critical for its spatial orientation and potential biological interactions [3] [5]. Structurally, it belongs to the biphenyl carboxylate ester family, characterized by a biphenyl backbone substituted with a hydrazone-linked pyrazolone moiety and an ethyl ester group [1] [9]. This molecular architecture classifies it as a key intermediate or derivative of eltrombopag, differing through esterification of the carboxylic acid functionality to the ethyl ester variant [3] [8]. The presence of the ethyl ester group significantly alters the compound's polarity and solubility profile compared to the parent drug molecule.
Table 1: Key Chemical Identifiers of Eltrombopag Ethyl Ester
Identifier Type | Value/Description |
---|---|
CAS Registry Number | 3077185-45-3 [1] |
Molecular Formula | C₂₇H₂₆N₄O₄ |
Molecular Weight | 470.52 g/mol |
Synonyms | (Z)-Ethyl 3-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2 -hydroxy-[1,1`-biphenyl]-3-carboxylate; 3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-Biphenyl]-3-carboxylic acid ethyl ester [3] [5] |
Chemical Classification | Biphenyl carboxylate ester derivative; Pharmaceutical intermediate/impurity |
The development of eltrombopag ethyl ester is intrinsically linked to the optimization of eltrombopag (marketed as Promacta®/Revolade®), an orally bioavailable thrombopoietin receptor agonist. The ethyl ester derivative emerged as a significant intermediate during process development and patent-protected synthetic routes for the parent drug compound [4] [6]. Patent WO2015111085A3 specifically details processes for preparing eltrombopag and pharmaceutically acceptable salts, solvates, and intermediates thereof, implicitly covering synthetic pathways involving the ethyl ester derivative [4]. This patent landscape highlights the compound's role in circumventing synthetic challenges associated with the final active pharmaceutical ingredient.
Several synthetic approaches leverage the ethyl ester as a strategic intermediate. One significant route involves azo coupling followed by cyclization reactions, where the ethyl ester group offers advantages in solubility or reactivity during specific transformation steps [6]. Alternative patented pathways utilize ester protection of the carboxylic acid functionality during key synthetic steps to prevent unwanted side reactions or to facilitate purification, with subsequent hydrolysis yielding the active carboxylic acid form of eltrombopag [4] [8]. These patented processes underscore the ethyl ester's importance in achieving high-purity eltrombopag by providing a handle for purification away from structurally similar acidic impurities. The continuous evolution of synthetic methodologies within the patent literature reflects ongoing efforts to optimize yield, purity, and cost-effectiveness in the production of thrombopoietin mimetics, with the ethyl ester maintaining a consistent role as a key synthetic building block or impurity requiring strict control.
Table 2: Key Synthesis Methods Involving Eltrombopag Ethyl Ester
Patent/Document | Key Contribution | Role of Ethyl Ester |
---|---|---|
WO2015111085A3 [4] | Processes for preparation of eltrombopag and intermediates | Intermediate or precursor requiring hydrolysis |
WO2015139536A1 [6] | Method involving azo coupling and cyclization | Protected form of carboxylic acid during synthesis |
Impurity Assessment Studies [8] | Control strategies for eltrombopag manufacturing | Identified as process-related impurity requiring monitoring |
Within thrombopoietin receptor agonist (TPO-RA) research, eltrombopag ethyl ester serves primarily as a chemical precursor or prodrug surrogate rather than a direct biological effector. Its fundamental role stems from its function as a synthetic intermediate in the production pathway of eltrombopag, a potent non-peptide TPO-RA that binds selectively to the transmembrane domain of the thrombopoietin receptor (c-Mpl), activating the JAK/STAT signaling pathway to stimulate megakaryocyte proliferation and platelet production [2] [7]. The ethyl ester modification serves as a protective group for the carboxylic acid functionality present in the active drug. This protection offers strategic advantages during chemical synthesis, particularly by enhancing solubility in organic solvents during specific reaction steps or simplifying purification processes via techniques like column chromatography or crystallization [4] [6] [8].
From a biochemical perspective, the ethyl ester derivative represents a potential prodrug approach, although this is not its primary pharmaceutical application. Ester prodrugs are typically designed to improve the parent drug's bioavailability by enhancing passive cellular absorption. Once absorbed, endogenous esterases hydrolyze the ester bond, releasing the active carboxylic acid-containing drug. While eltrombopag itself possesses good oral bioavailability [2] [7], the ethyl ester analogue provides researchers with a tool to study structure-activity relationships (SAR), particularly regarding the importance of the free carboxylic acid for receptor binding and activation versus cellular uptake characteristics. Studies involving such derivatives help confirm that the free acid is essential for optimal interaction with the TPO receptor's binding pocket [7].
Analytically, eltrombopag ethyl ester holds significant importance as a specified process-related impurity or degradation product in active pharmaceutical ingredient (API) batches of eltrombopag. Regulatory guidelines (ICH Q3A, ICH M7) mandate strict control and quantification of such impurities due to potential quality and safety concerns. Consequently, robust analytical methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), have been developed and validated specifically for the detection and quantification of the ethyl ester impurity within eltrombopag drug substance. These methods typically employ reference standards of the ethyl ester itself to ensure accurate identification and measurement [8]. Its presence above defined thresholds (often set at ≤ 0.15% based on rigorous impurity qualification studies) signals potential deviations in the manufacturing process, particularly incomplete hydrolysis of the ester intermediate or esterification of the API under specific conditions. Research into its formation kinetics and purge factors during synthesis is therefore crucial for developing robust manufacturing processes that ensure the final drug product meets stringent purity specifications [8]. As such, the ethyl ester derivative is indispensable in analytical chemistry laboratories focused on quality control of eltrombopag API, serving as a critical reference marker for process consistency and impurity profiling.
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: